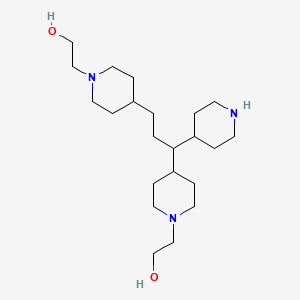
4,4'-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) is a complex organic compound characterized by the presence of multiple piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) typically involves the reaction of 4-piperidylmethanol with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the carbon atoms of the dibromopropane, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4’-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4,4’-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) involves its interaction with specific molecular targets. The piperidine rings in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses[4][4].
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-piperidyl)propane
- 4,4’-Trimethylenedipiperidine
- 1,3-Di-4-piperidylpropane
Uniqueness
4,4’-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) is unique due to its specific arrangement of piperidine rings and the presence of ethanol groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
71412-24-3 |
|---|---|
Molecular Formula |
C22H43N3O2 |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
2-[4-[3-[1-(2-hydroxyethyl)piperidin-4-yl]-3-piperidin-4-ylpropyl]piperidin-1-yl]ethanol |
InChI |
InChI=1S/C22H43N3O2/c26-17-15-24-11-5-19(6-12-24)1-2-22(20-3-9-23-10-4-20)21-7-13-25(14-8-21)16-18-27/h19-23,26-27H,1-18H2 |
InChI Key |
GUHDBMMUZOUAPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(CCC2CCN(CC2)CCO)C3CCN(CC3)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


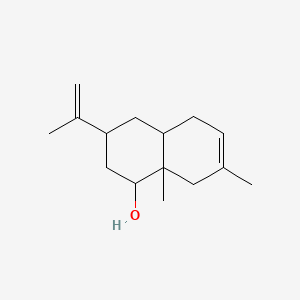
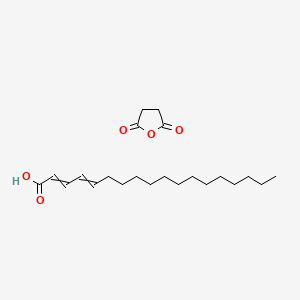
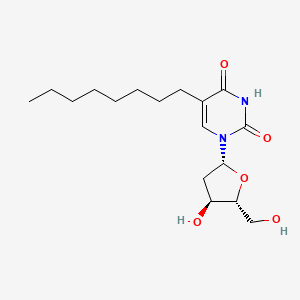

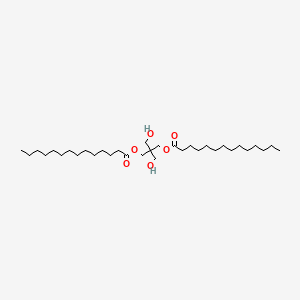
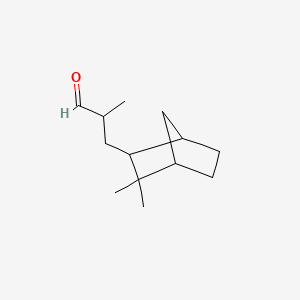
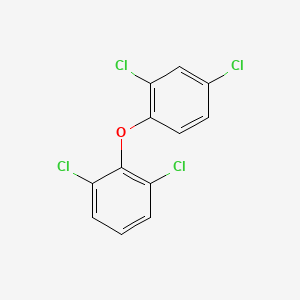

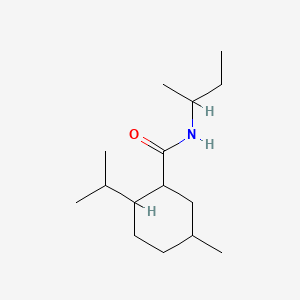
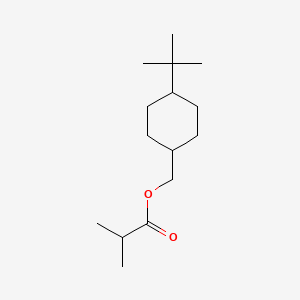
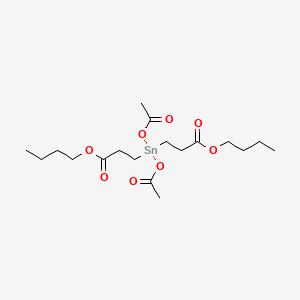

![3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol](/img/structure/B12678936.png)

